4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Overview
Description
4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine acts as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine prevents the activation of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders. 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine for lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell receptor signaling without affecting other signaling pathways. However, one limitation of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. One area of research is the development of more potent and selective inhibitors of BTK. Another area of research is the identification of biomarkers that can predict the response to 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine treatment. Additionally, further studies are needed to investigate the potential of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in combination with other cancer treatments, as well as its potential for the treatment of other diseases beyond cancer.
Conclusion
In conclusion, 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a small molecule inhibitor that has shown promising results for the treatment of various types of cancer. Its specificity for BTK and its potential for combination therapy make it a promising candidate for further research and development. While there are some limitations to its use in lab experiments, there are several future directions for research that may help to overcome these limitations and further elucidate the potential of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine as a therapeutic agent.
Scientific Research Applications
4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O4/c22-15-1-3-18(23)17(13-15)21(28)26-7-5-24(6-8-26)16-2-4-19(27(29)30)20(14-16)25-9-11-31-12-10-25/h1-4,13-14H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHGRTVNLOZKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl){4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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